molecular formula C16H21N3O B4454346 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B4454346
M. Wt: 271.36 g/mol
InChI Key: WJAFFDAZFGKCHT-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a butanamide chain linked to a methylphenyl group

Preparation Methods

The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the butanamide chain: The pyrazole derivative is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.

    Introduction of the methylphenyl group: The final step involves the reaction of the intermediate compound with 4-methylphenylamine to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the butanamide chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide can be compared with other similar compounds, such as:

    3-(3,5-dimethylpyrazol-1-yl)-4-methylbenzoic acid: This compound shares the pyrazole ring and methylphenyl group but differs in the presence of a carboxylic acid group instead of the butanamide chain.

    1-(3,5-dimethylpyrazol-1-yl)-2-(4-methylphenyl)ethanone: This compound has a similar structure but features an ethanone group instead of the butanamide chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-6-8-15(9-7-12)17-16(20)5-4-10-19-14(3)11-13(2)18-19/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAFFDAZFGKCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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